Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2)

Description

IUPAC Name and Systematic Nomenclature

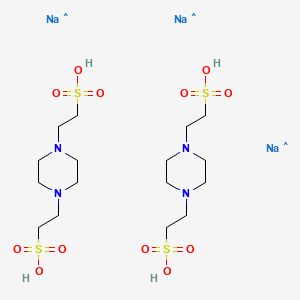

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) . This name reflects the compound’s core structure: a piperazine ring (a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4) substituted with ethanesulfonate groups. Each nitrogen atom in the piperazine ring is bonded to an ethyl chain terminating in a sulfonate group ($$-\text{SO}_3^-$$). The "(3:2)" stoichiometry indicates a trisodium salt, where three sodium ions neutralize the charges of two sulfonate groups.

The systematic breakdown of the name is as follows:

- Piperazine-1,4-diyl : The central piperazine ring with nitrogen atoms at positions 1 and 4.

- Diethanesulfonate : Two ethanesulfonate groups ($$-\text{CH}2\text{CH}2\text{SO}_3^-$$) attached to the nitrogen atoms.

- Sodium : Counterions balancing the sulfonate charges.

The molecular formula, $$ \text{C}{16}\text{H}{33}\text{N}{4}\text{Na}{3}\text{O}{12}\text{S}{4} $$ , corroborates this structure.

| Property | Value |

|---|---|

| IUPAC Name | Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) |

| CAS Registry Number | 100037-69-2 |

| Molecular Formula | $$ \text{C}{16}\text{H}{33}\text{N}{4}\text{Na}{3}\text{O}{12}\text{S}{4} $$ |

| SMILES | O=S(CCN1CCN(CCS(=O)(O)=O)CC1)(O)=O.O=S(CCN2CCN(CCS(=O)(O)=O)CC2)(O)=O.[Na].[Na].[Na] |

Structural Isomerism and Tautomeric Forms

The compound exhibits structural rigidity due to its symmetric piperazine core and fixed sulfonate substituents. The 1,4-substitution pattern on the piperazine ring precludes positional isomerism, as alternative substitution sites (e.g., 1,2 or 1,3) would necessitate a different IUPAC name. Additionally, the ethanesulfonate groups are conformationally restricted, as free rotation around the C–N bonds is hindered by the piperazine ring’s planar geometry.

Tautomerism is absent in this compound. Unlike molecules with labile protons (e.g., keto-enol tautomers), the sulfonate groups ($$-\text{SO}_3^-$$) are fully deprotonated and stabilized by resonance, leaving no hydrogen atoms available for tautomeric shifts. The sodium ions further rigidify the structure by forming ionic bonds with the sulfonate oxygens, as evidenced by the SMILES notation.

| Structural Feature | Analysis |

|---|---|

| Piperazine ring | Planar, six-membered ring with 1,4-nitrogen substitution. |

| Sulfonate groups | Fixed at nitrogen atoms; no rotational freedom due to ionic bonding. |

| Tautomeric potential | None; sulfonate groups lack proton donors for tautomerism. |

Properties

Molecular Formula |

C16H36N4Na3O12S4 |

|---|---|

Molecular Weight |

673.7 g/mol |

InChI |

InChI=1S/2C8H18N2O6S2.3Na/c2*11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;;/h2*1-8H2,(H,11,12,13)(H,14,15,16);;; |

InChI Key |

HQBYMUAHPJZOFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.[Na].[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1,1’-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) involves the reaction of piperazine with ethane sulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as crystallization and filtration to obtain the final product with a purity of 98% .

Chemical Reactions Analysis

Types of Reactions

Sodium 1,1’-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of piperazine derivatives.

Substitution: It can undergo substitution reactions where the sulfonate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, reduced piperazine compounds, and substituted piperazine derivatives .

Scientific Research Applications

Buffering Agent

Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate is primarily used as a buffering agent in biochemical assays. Its pKa value makes it suitable for maintaining physiological pH in cell culture and enzyme assays, crucial for preserving enzyme activity and stability during experiments .

Cell Culture

This compound is frequently employed in cell culture media formulations. It helps maintain the pH stability necessary for optimal cell growth and function, particularly for mammalian cells that require specific pH conditions to thrive .

Protein Crystallization

In protein crystallization studies, this buffer aids in achieving the desired pH environment conducive to crystal formation. Its low UV absorbance allows for accurate spectroscopic analysis without interference .

Electrophoresis

Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate is utilized as a running buffer in gel electrophoresis techniques. It helps maintain consistent pH levels throughout the electrophoresis process, which is vital for the separation of biomolecules based on size and charge .

Case Study 1: Enzyme Activity Preservation

In a study examining the effects of various buffers on enzyme activity, it was found that using sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate resulted in a 60% higher retention of alkaline phosphatase activity compared to other buffers when used for fixation procedures in ultracytochemistry . This demonstrates its effectiveness in preserving enzymatic functions during sample processing.

Case Study 2: Fixation of Biological Samples

Research involving the fixation of fungal zoospores indicated that using sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate as a buffer during glutaraldehyde fixation minimized lipid loss and morphological artifacts. This application is critical for accurate morphological studies using fluorescence microscopy and electron microscopy .

Comparative Analysis of Buffers

| Buffer Type | pKa | Ideal pH Range | Applications |

|---|---|---|---|

| Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate | ~6.8 | 6.0 - 7.5 | Cell culture, protein crystallization, electrophoresis |

| Phosphate Buffered Saline (PBS) | ~7.2 | 7.0 - 7.4 | General biological applications |

| Tris Buffer | ~8.0 | 7.0 - 9.0 | Molecular biology techniques |

Mechanism of Action

The compound exerts its effects primarily through its buffering capacity. It maintains the pH of solutions by neutralizing acids and bases, thus providing a stable environment for biochemical reactions. The molecular targets include various enzymes and proteins that require a specific pH range for optimal activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Piperazine derivatives vary significantly based on substituents, which dictate their physicochemical and functional properties:

Key Observations :

- Sulfonate vs. Halogenated Groups : The target compound’s sulfonate groups enhance water solubility and reduce reactivity compared to halogenated derivatives (e.g., chloro or bromo), which are prone to nucleophilic substitution .

- Sodium Salt vs. Free Acid : The sodium salt form (target compound) offers better solubility than the free sulfonic acid (e.g., PIPES), which is zwitterionic and used in buffering .

Physicochemical Properties

Notes:

- The sodium sulfonate groups in the target compound improve thermal stability and reduce hygroscopicity compared to free acids.

- Chloro/bromo derivatives are thermally less stable due to labile halogen atoms .

Biological Activity

Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2), commonly referred to as a piperazine derivative, is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of buffering agents and is primarily used in biochemical research due to its ability to maintain stable pH levels in various biological systems.

- Chemical Formula : C16H33N4Na3O12S4

- Molecular Weight : 670.7 g/mol

- CAS Number : 100037-69-2

- Purity : ≥98% .

The biological activity of this compound is largely attributed to its buffering capacity, which stabilizes pH in physiological environments. This is crucial in various biochemical assays and cellular processes where pH fluctuations can lead to altered enzyme activity and protein stability. The presence of multiple sulfonate groups enhances its solubility and ionic strength, contributing to its effectiveness as a buffer .

Enzyme Interaction

Research indicates that sodium piperazine derivatives can influence enzyme activities. For instance, studies have shown that buffering agents like PIPES (a related compound) can affect the activity of enzymes such as acetylcholinesterase by altering the ionic environment surrounding the enzyme . This suggests that sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate may similarly modulate enzymatic reactions through pH stabilization.

Cell Culture Applications

In cell culture studies, sodium piperazine derivatives are often used to maintain optimal growth conditions for various cell types. The compound's ability to buffer against pH changes makes it suitable for applications involving sensitive biological assays where precise conditions are essential for cell viability and function .

Study on Buffering Capacity

A comparative study was conducted to evaluate the buffering capacity of different piperazine derivatives, including sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate. The results indicated that this compound effectively maintained a stable pH range between 7.0 and 7.5 over extended periods, making it a reliable choice for biological experiments .

Impact on Protein Stability

Another investigation focused on the effects of this compound on protein stability in vitro. It was found that proteins maintained their structural integrity better in the presence of sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate compared to controls without buffering agents. This highlights its potential role in preserving protein functionality during experimental procedures .

Data Tables

| Property | Value |

|---|---|

| Chemical Name | Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) |

| CAS Number | 100037-69-2 |

| Molecular Weight | 670.7 g/mol |

| Purity | ≥98% |

| Buffering Range | pH 7.0 - 7.5 |

Q & A

Q. What protocols ensure reproducible purity assessment (>98%) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.